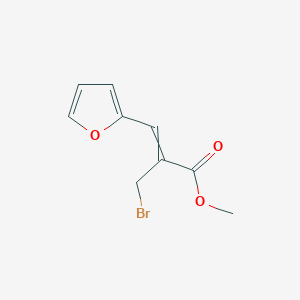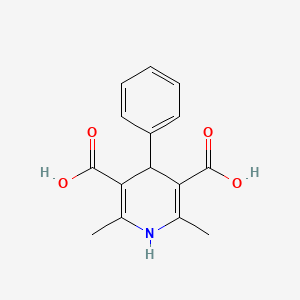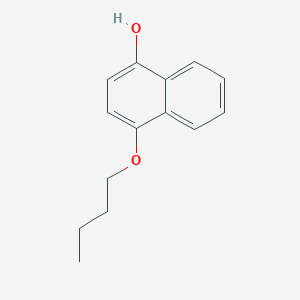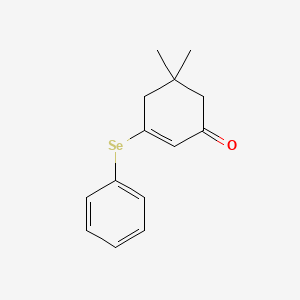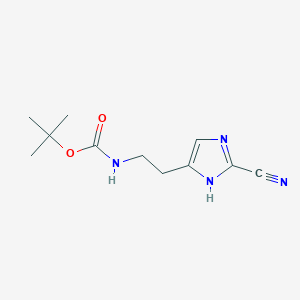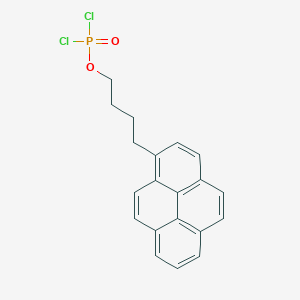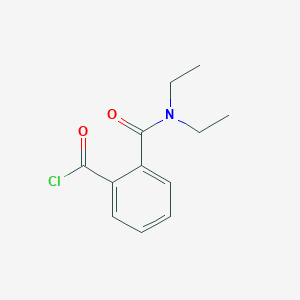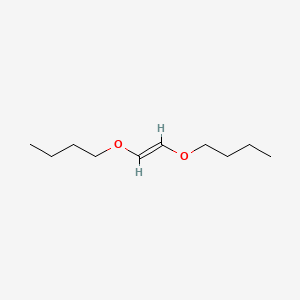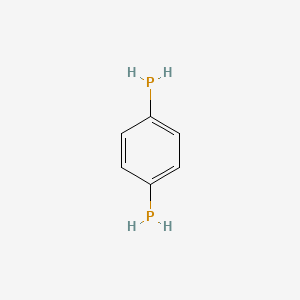
Phosphine, 1,4-phenylenebis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, 1,4-phenylenebis- is an organophosphorus compound with the molecular formula C6H8P2. It is a bisphosphine derivative where two phosphine groups are connected by a 1,4-phenylene bridge. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
Phosphine, 1,4-phenylenebis- can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents. For example, the interaction of chlorophosphines with Grignard reagents can yield the desired bisphosphine compound . Another method involves the Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphine oxide, which can then be reduced to the phosphine .
Industrial Production Methods
Industrial production of phosphine, 1,4-phenylenebis- typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
Phosphine, 1,4-phenylenebis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines is possible using reducing agents like phenylsilane.
Substitution: It can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane is a commonly used reducing agent for converting phosphine oxides back to phosphines.
Substitution: Halogenated compounds and organometallic reagents are often used in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
Phosphine, 1,4-phenylenebis- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
作用機序
The mechanism by which phosphine, 1,4-phenylenebis- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the metal center in the complex .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
1,2-Bis(diphenylphosphino)ethane: Another bisphosphine ligand with a different bridging group.
1,3-Bis(diphenylphosphino)propane: Similar to 1,4-phenylenebis- but with a different carbon chain length between the phosphine groups
Uniqueness
Phosphine, 1,4-phenylenebis- is unique due to its 1,4-phenylene bridge, which imparts distinct electronic and steric properties. This structural feature allows it to form stable complexes with specific geometries, making it particularly useful in certain catalytic applications where other phosphines may not be as effective .
特性
CAS番号 |
78550-67-1 |
|---|---|
分子式 |
C6H8P2 |
分子量 |
142.07 g/mol |
IUPAC名 |
(4-phosphanylphenyl)phosphane |
InChI |
InChI=1S/C6H8P2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2 |
InChIキー |
DXKIVDBWRHJILG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1P)P |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
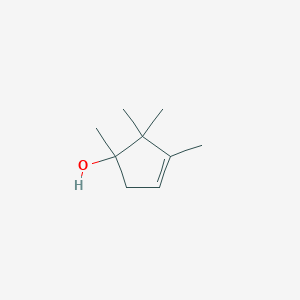
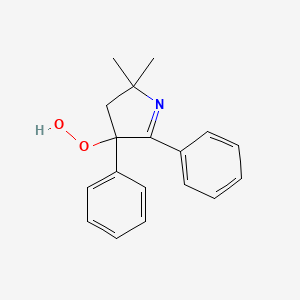

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
